molecular formula C5H9NO5 B070361 L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) CAS No. 189282-85-7

L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI)

Cat. No. B070361
M. Wt: 163.13 g/mol
InChI Key: SHPKYFZMAWMZIM-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has various potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been studied for its potential use in agriculture, as it has been shown to enhance plant growth and yield.

Mechanism Of Action

The mechanism of action of L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It may also work by enhancing the immune system's response to these conditions.

Biochemical And Physiological Effects

L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to enhance plant growth and yield.

Advantages And Limitations For Lab Experiments

L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has several advantages for lab experiments. It is cost-effective and easy to synthesize through microbial fermentation. It is also environmentally friendly, making it a sustainable option for research. However, the compound's mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI). One potential direction is to further study its anti-inflammatory properties and potential use in arthritis treatment. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in biotechnology and agriculture.
Conclusion:
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is a chemical compound with potential applications in various fields, including medicine, agriculture, and biotechnology. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most common method of synthesis is through microbial fermentation, which is cost-effective and environmentally friendly.

properties

CAS RN

189282-85-7

Product Name

L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI)

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2S,3S)-2-(hydroxyamino)-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO5/c1-2(4(7)8)3(6-11)5(9)10/h2-3,6,11H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

SHPKYFZMAWMZIM-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NO)C(=O)O

SMILES

CC(C(C(=O)O)NO)C(=O)O

Canonical SMILES

CC(C(C(=O)O)NO)C(=O)O

synonyms

L-Aspartic acid, N-hydroxy-3-methyl-, (3S)- (9CI)

Origin of Product

United States

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